Cas no 2227918-75-2 ((3R)-3-(2,3-difluorophenyl)-3-hydroxypropanoic acid)

(3R)-3-(2,3-difluorophenyl)-3-hydroxypropanoic acid is a chiral compound featuring a difluorophenyl group and a hydroxy substituent. It exhibits high purity and is suitable for enantioselective syntheses, particularly in pharmaceutical and agrochemical applications. Its unique structure facilitates its use as a chiral building block for the preparation of optically active compounds.
(3R)-3-(2,3-difluorophenyl)-3-hydroxypropanoic acid structure
2227918-75-2 structure
Product Name:(3R)-3-(2,3-difluorophenyl)-3-hydroxypropanoic acid
CAS No:2227918-75-2
MF:C9H8F2O3
MW:202.154829978943
CID:6233394
PubChem ID:165965257
Update Time:2025-06-20

(3R)-3-(2,3-difluorophenyl)-3-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-(2,3-difluorophenyl)-3-hydroxypropanoic acid
    • 2227918-75-2
    • EN300-1795943
    • Inchi: 1S/C9H8F2O3/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7,12H,4H2,(H,13,14)/t7-/m1/s1
    • InChI Key: QSMIBIRWJGUNKQ-SSDOTTSWSA-N
    • SMILES: FC1C(=CC=CC=1[C@@H](CC(=O)O)O)F

Computed Properties

  • Exact Mass: 202.04415044g/mol
  • Monoisotopic Mass: 202.04415044g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 57.5Ų

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Additional information on (3R)-3-(2,3-difluorophenyl)-3-hydroxypropanoic acid

Introduction to (3R)-3-(2,3-difluorophenyl)-3-hydroxypropanoic Acid (CAS No. 2227918-75-2)

(3R)-3-(2,3-difluorophenyl)-3-hydroxypropanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2227918-75-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The unique structural features of this compound, particularly its chiral center and the presence of fluorine atoms, contribute to its distinctive chemical and pharmacological properties.

The< strong> (3R)-configuration of the hydroxypropanoic acid moiety is crucial in determining the compound's stereochemical behavior, which is often a critical factor in drug efficacy and safety. The incorporation of< strong> 2,3-difluorophenyl group introduces electronic and steric effects that can influence the compound's interactions with biological targets. These structural attributes make< strong> (3R)-3-(2,3-difluorophenyl)-3-hydroxypropanoic acid a valuable scaffold for designing novel therapeutic agents.

In recent years, there has been a growing interest in the development of fluorinated compounds due to their enhanced metabolic stability and improved binding affinity to biological receptors. The< strong> 2,3-difluorophenyl moiety in this compound is particularly noteworthy, as fluorine atoms can modulate the electronic properties of the aromatic ring, leading to more potent and selective pharmacological activity. This has led to extensive research into fluorinated derivatives as potential drug candidates.

One of the most compelling aspects of< strong> (3R)-3-(2,3-difluorophenyl)-3-hydroxypropanoic acid is its potential application in the treatment of various diseases. Studies have shown that this compound exhibits inhibitory activity against several enzymes and receptors involved in inflammatory pathways. The< strong> hydroxypropanoic acid group provides a binding site that can interact with target proteins, while the< strong> 2,3-difluorophenyl group enhances the compound's ability to modulate these interactions. This dual functionality makes it an attractive candidate for further development.

The synthesis of< strong> (3R)-3-(2,3-difluorophenyl)-3-hydroxypropanoic acid presents unique challenges due to its complex stereochemistry and the need for precise control over reaction conditions. Advanced synthetic methodologies, including asymmetric catalysis and chiral resolution techniques, have been employed to achieve high enantiomeric purity. These synthetic strategies are essential for ensuring that the final product possesses the desired biological activity without unwanted side effects.

Evaluation of< strong> (3R)-3-(2,3-difluorophenyl)-3-hydroxypropanoic acid in preclinical models has revealed promising results regarding its pharmacokinetic and pharmacodynamic properties. The compound demonstrates good oral bioavailability and prolonged half-life, which are critical factors for therapeutic efficacy. Additionally, preliminary toxicology studies indicate that it is well-tolerated at relevant doses, suggesting a favorable safety profile.

The pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents with improved efficacy and reduced toxicity. Compounds like< strong> (3R)-3-(2,3-difluorophenyl)-3-hydroxypropanoic acid, with their unique structural features and biological activities, are at the forefront of this effort. The integration of cutting-edge computational chemistry techniques has further accelerated the discovery process by enabling virtual screening and molecular docking studies.

In conclusion,< strong>(3R)-3-(2,3-difluorophenyl)-3-hydroxypropanoic acid(CAS No. 2227918-75-2) represents a significant advancement in pharmaceutical chemistry. Its distinctive structural features and promising biological activities make it a compelling candidate for further development into a novel therapeutic agent. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.

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